Cypermethrin-profenofos mixt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

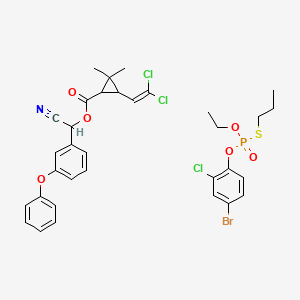

Cypermethrin-profenofos mixture is a combination of two insecticides: cypermethrin, a synthetic pyrethroid, and profenofos, an organophosphate. This mixture is widely used in agriculture to control a variety of pests, particularly in cotton and rice crops. Cypermethrin acts as a neurotoxin, affecting the nervous system of insects, while profenofos inhibits acetylcholinesterase, leading to the accumulation of acetylcholine and subsequent paralysis and death of the pests .

準備方法

Synthetic Routes and Reaction Conditions

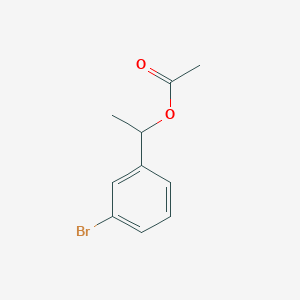

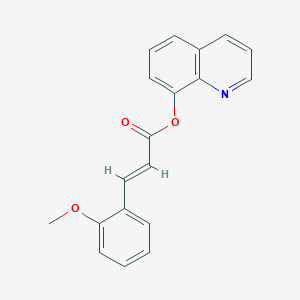

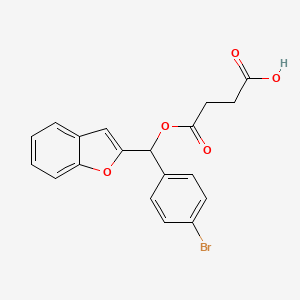

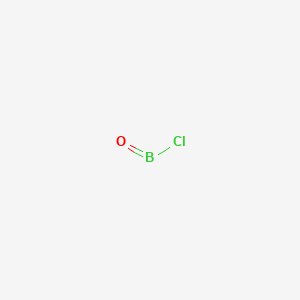

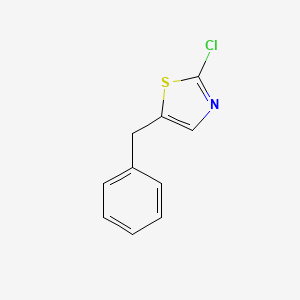

The preparation of cypermethrin-profenofos mixture involves the synthesis of each component separately, followed by their combination. Cypermethrin is synthesized through the esterification of cyano(3-phenoxyphenyl)methyl with 2,2-dichlorovinyl-2,2-dimethylcyclopropanecarboxylate. Profenofos is synthesized by reacting phosphorus oxychloride with sodium ethoxide and sodium 1-propanethiolate, followed by treatment with 4-bromo-2-chlorophenol .

Industrial Production Methods

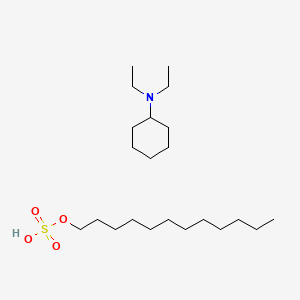

In industrial production, cypermethrin and profenofos are combined in specific ratios to form an emulsifiable concentrate. The typical formulation contains 40% profenofos and 4% cypermethrin. The mixture is then emulsified using surfactants such as calcium dodecylbenzenesulfonate and ricinus oil polyethenoxy ether, and dissolved in organic solvents like xylene or toluene .

化学反応の分析

Types of Reactions

Cypermethrin-profenofos mixture undergoes various chemical reactions, including hydrolysis, oxidation, and photodegradation. These reactions can lead to the formation of different degradation products.

Common Reagents and Conditions

Hydrolysis: In the presence of water, cypermethrin and profenofos can hydrolyze to form their respective acids and alcohols.

Oxidation: Cypermethrin can be oxidized to form 3-phenoxybenzoic acid, while profenofos can be oxidized to form 4-bromo-2-chlorophenol.

Photodegradation: Both compounds can degrade under UV light, leading to the formation of various photoproducts

Major Products Formed

Cypermethrin: 3-phenoxybenzoic acid, cyano(3-phenoxyphenyl)methanol.

Profenofos: 4-bromo-2-chlorophenol, O-ethyl S-propyl phosphorothioate

科学的研究の応用

Cypermethrin-profenofos mixture has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study the degradation and environmental fate of pesticides.

Biology: Employed in studies on the effects of pesticides on non-target organisms, such as aquatic life and beneficial insects

Medicine: Investigated for its potential toxicological effects on human health, including neurotoxicity and endocrine disruption.

Industry: Widely used in agriculture to control pests in crops like cotton, rice, and vegetables, leading to increased crop yields and reduced pest-related losses

作用機序

Cypermethrin

Cypermethrin acts on the nervous system of insects by binding to voltage-gated sodium channels, prolonging their open state. This leads to continuous nerve impulses, causing paralysis and death of the insect .

Profenofos

Profenofos inhibits the enzyme acetylcholinesterase, preventing the breakdown of acetylcholine in the synaptic cleft. The accumulation of acetylcholine results in continuous stimulation of the nerve cells, leading to paralysis and death of the insect .

類似化合物との比較

Similar Compounds

Chlorpyrifos: Another organophosphate insecticide with a similar mechanism of action to profenofos.

Deltamethrin: A synthetic pyrethroid similar to cypermethrin, used for controlling a wide range of pests.

Malathion: An organophosphate insecticide with a similar mode of action to profenofos.

Uniqueness

The combination of cypermethrin and profenofos provides a synergistic effect, enhancing the overall insecticidal activity. This mixture is particularly effective against resistant pest populations, offering a broader spectrum of control compared to individual formulations .

特性

CAS番号 |

82464-73-1 |

|---|---|

分子式 |

C33H34BrCl3NO6PS |

分子量 |

789.9 g/mol |

IUPAC名 |

4-bromo-2-chloro-1-[ethoxy(propylsulfanyl)phosphoryl]oxybenzene;[cyano-(3-phenoxyphenyl)methyl] 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate |

InChI |

InChI=1S/C22H19Cl2NO3.C11H15BrClO3PS/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15;1-3-7-18-17(14,15-4-2)16-11-6-5-9(12)8-10(11)13/h3-12,17-18,20H,1-2H3;5-6,8H,3-4,7H2,1-2H3 |

InChIキー |

BVQMZLDAZAQWNZ-UHFFFAOYSA-N |

正規SMILES |

CCCSP(=O)(OCC)OC1=C(C=C(C=C1)Br)Cl.CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-bromophenyl)-N-[(1E,2E)-3-(4-chlorophenyl)prop-2-en-1-ylidene]-1,3-benzoxazol-5-amine](/img/structure/B14164470.png)

![5H-dibenzo[b,f]azepin-5-yl[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B14164474.png)

![1-[[5-(2,3-dihydro-1H-inden-5-yloxymethyl)furan-2-carbonyl]amino]-3-(3-morpholin-4-ylpropyl)thiourea](/img/structure/B14164480.png)

![N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-4-methyl-3-nitroaniline](/img/structure/B14164530.png)

![1-(2,2-Dimethoxy-ethylsulfanyl)-8,8-dimethyl-8,9-dihydro-6H-7,11-dioxa-2,4,10-triaza-benzo[b]fluorene](/img/structure/B14164545.png)